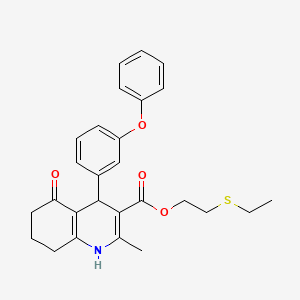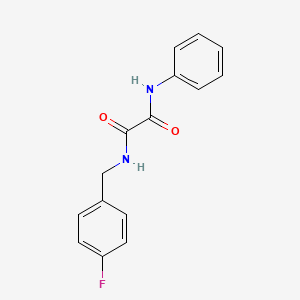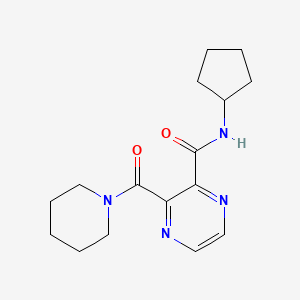![molecular formula C24H20N2O3 B5120073 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5120073.png)
3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone, also known as BPQ or PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This molecule has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone works by selectively inhibiting the tyrosine kinase activity of the EGFR, which is overexpressed in many types of cancer cells. This inhibition leads to the blocking of downstream signaling pathways that are involved in cell growth and proliferation. As a result, 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects on cancer cells. It induces cell cycle arrest and apoptosis, inhibits cell migration and invasion, and enhances the efficacy of other chemotherapeutic agents. In addition, 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone has been shown to decrease the expression of angiogenesis-related genes, which are involved in the formation of new blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its selectivity for EGFR tyrosine kinase and its ability to enhance the efficacy of other chemotherapeutic agents. However, 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone also has some limitations, such as its low solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for the study of 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone. One area of research is the development of new formulations or delivery systems that can improve its solubility and bioavailability. Another area of research is the investigation of its potential use in combination with other targeted therapies or immunotherapies. Finally, the development of biomarkers that can predict the response to 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone treatment could help to identify patients who are most likely to benefit from this therapy.
Métodos De Síntesis
The synthesis of 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone involves several steps, including the reaction of 4-benzoylphenol with 3-chloropropylamine to form 3-(4-benzoylphenoxy)propylamine. This intermediate is then reacted with 2-amino-4(3H)-quinazolinone in the presence of a catalyst to form the final product, 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone.
Aplicaciones Científicas De Investigación
3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone has been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and paclitaxel.
Propiedades
IUPAC Name |
3-[3-(4-benzoylphenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c27-23(18-7-2-1-3-8-18)19-11-13-20(14-12-19)29-16-6-15-26-17-25-22-10-5-4-9-21(22)24(26)28/h1-5,7-14,17H,6,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHVVIBAEYLFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7013447 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-methyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5119990.png)

![ethyl 1-[(2-{[butyl(methyl)amino]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5119996.png)
![isopropyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5119999.png)


![N,N-diethyl-2-{1-[2-(isopropylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B5120024.png)
![2-{[5-(diphenylmethyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5120034.png)
![(3R*,4R*)-1-[3-(4-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5120037.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5120045.png)

![3-[4-(4-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5120079.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5120084.png)
![methyl 2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B5120097.png)